Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl-
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Overview
Description
Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- is a complex organic compound that features a thienyl group and a piperidinyl group. This compound is notable for its unique structure, which combines the properties of both thiophene and piperidine rings. The presence of these functional groups makes it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- typically involves the reaction of 2,5-dimethyl-3-thiophenecarboxaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thienyl and piperidinyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- involves its interaction with specific molecular targets. The thienyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidinyl group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methanone, bis(2,5-dimethyl-3-thienyl)-: This compound features two thienyl groups and exhibits similar chemical properties.
Methanone, (2,5-dimethyl-3-thienyl)(4-methoxyphenyl)-: This compound has a methoxyphenyl group instead of a piperidinyl group, leading to different reactivity and applications.
Uniqueness
Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- is unique due to the presence of both thienyl and piperidinyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1152592-26-1 |
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Molecular Formula |
C12H17NOS |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
(2,5-dimethylthiophen-3-yl)-piperidin-4-ylmethanone |
InChI |
InChI=1S/C12H17NOS/c1-8-7-11(9(2)15-8)12(14)10-3-5-13-6-4-10/h7,10,13H,3-6H2,1-2H3 |
InChI Key |
PFTSLNQUKGVPLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)C2CCNCC2 |
Origin of Product |
United States |
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